1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole moiety substituted with a 3,4-dimethoxyphenyl group and a 4-ethylphenyl side chain. The oxadiazole ring, a heterocyclic scaffold, enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding and π-π stacking .
Properties
CAS No. |
1207046-29-4 |
|---|---|
Molecular Formula |
C27H24N4O5 |
Molecular Weight |
484.512 |
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-4-17-9-12-19(13-10-17)31-26(32)20-7-5-6-8-21(20)30(27(31)33)16-24-28-25(29-36-24)18-11-14-22(34-2)23(15-18)35-3/h5-15H,4,16H2,1-3H3 |
InChI Key |
BBZKQNVZXJXSPC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on recent research findings.
Chemical Structure and Synthesis
The compound features a quinazoline core substituted with an oxadiazole moiety and ethylphenyl groups. The synthesis of similar quinazoline derivatives typically involves multi-step organic reactions that enhance their pharmacological profile. For instance, derivatives containing electron-withdrawing groups have shown improved antibacterial activity against various pathogens .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated against several bacterial strains:
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10–12 | 75 |
| Escherichia coli | 10–12 | 80 |
| Candida albicans | 11 | 77 |
These results indicate that the compound exhibits moderate antimicrobial activity comparable to standard drugs like ampicillin .
Anticancer Activity
Quinazoline derivatives have also been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. In particular:
- Cell Lines Tested : K562 (leukemia) and HeLa (cervical carcinoma).
- IC50 Values : The tested compounds showed limited toxicity towards these cancer cell lines with IC50 values ranging from 100 to 400 µM, suggesting a potential for further development as anticancer agents .
Neuroprotective Effects
Recent investigations into quinazoline derivatives have pointed to their role as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The compound's structural features may contribute to its ability to inhibit cholinesterase enzymes effectively. Molecular docking studies have shown promising binding affinities for the active site of acetylcholinesterase, indicating potential neuroprotective effects .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study synthesized a series of quinazoline derivatives and evaluated their antimicrobial activities using the agar well diffusion method. The most active compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Screening : In a cytotoxicity study involving K562 and HeLa cells, certain derivatives were found to exhibit selective toxicity profiles, warranting further investigation into their mechanisms of action .
- Molecular Docking Studies : Research employing molecular docking techniques revealed that specific substitutions on the quinazoline scaffold significantly influenced binding interactions with target enzymes like DNA gyrase and acetylcholinesterase .
Comparison with Similar Compounds
Table 1: Key Structural and Inferred Properties of Comparable Compounds
Substituent-Driven Pharmacological Implications
- Oxadiazole Modifications: The target compound’s 3,4-dimethoxyphenyl group on oxadiazole contrasts with the 2-chlorophenyl group in .
- Quinazoline Side Chains : The 4-ethylphenyl group in the target compound is more hydrophobic than the furan-2-ylmethyl group in or the morpholine-propyl chain in . This hydrophobicity may favor membrane penetration or interactions with lipophilic enzyme pockets.
- EPI Activity : While morpholine-containing quinazolines in demonstrate superior EPI activity, the target compound’s oxadiazole and ethylphenyl groups could offer distinct mechanistic advantages, such as reduced susceptibility to efflux pumps.
Q & A
Q. Tables
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 496.52 g/mol | HRMS | |
| Calculated logP | 3.8 | ChemAxon | |
| Aqueous Solubility (pH 7.4) | 12 µM | Shake-flask/HPLC | |
| Crystal System | Monoclinic, P2₁/c | X-ray diffraction |
Q. Notes
- All experimental protocols should include triplicate runs ± SEM.
- Synthetic procedures must adhere to Green Chemistry principles (e.g., solvent recovery ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
